molecular formula C11H21NO3 B1401301 tert-butyl N-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate CAS No. 1822763-95-0

tert-butyl N-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate

Cat. No.: B1401301
CAS No.: 1822763-95-0
M. Wt: 215.29 g/mol
InChI Key: RFVQRCOBBCPFEL-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate: is a chemical compound with the molecular formula C11H21NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a cyclopropyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl-containing alcohol under specific conditions. One common method is to use a palladium-catalyzed cross-coupling reaction. This reaction can be conducted at room temperature using a combination of palladium(II) acetate and a suitable base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Employed in the synthesis of complex molecules and pharmaceuticals.

Biology:

  • Studied for its potential biological activity and interactions with enzymes.

Medicine:

  • Investigated for its potential use in drug development and as a prodrug.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis, releasing the active cyclopropyl-containing alcohol and carbamic acid. This hydrolysis reaction is catalyzed by enzymes such as esterases. The released alcohol can then interact with various biological pathways, exerting its effects.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the cyclopropyl group in tert-butyl N-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate imparts unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological processes.

Properties

IUPAC Name

tert-butyl N-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9(7-13)6-8-4-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVQRCOBBCPFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate
Reactant of Route 2
tert-butyl N-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate
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tert-butyl N-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate
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tert-butyl N-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate
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tert-butyl N-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate
Reactant of Route 6
tert-butyl N-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate

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